molecular formula C12H10ClN3O3 B5493382 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B5493382
M. Wt: 279.68 g/mol
InChI Key: MYNCVJFEKJEPEP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a tetrahydropyrimidinyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with urea to form the intermediate 4-chlorophenylurea. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a catalyst such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butyl phosphate
  • 4-chloro-2,6-dioxo-1,3-dihydropyrimidin-5-yl butoxyphosphonic acid

Uniqueness

2-(4-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-8-3-1-7(2-4-8)5-10(17)15-9-6-14-12(19)16-11(9)18/h1-4,6H,5H2,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNCVJFEKJEPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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